molecular formula C11H7NO4S B3278031 3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid CAS No. 67049-03-0

3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid

Cat. No.: B3278031
CAS No.: 67049-03-0
M. Wt: 249.24 g/mol
InChI Key: SPARACCDVATKCU-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid (CAS 67049-03-0) is a chemical building block of significant interest in medicinal chemistry, particularly in the development of novel antiviral agents. This compound features a 1,3-benzodioxole moiety linked to an isothiazole-4-carboxylic acid scaffold. The primary research value of this compound lies in its role as a key synthetic intermediate for a class of HIV-1 entry inhibitors. Researchers utilize this chemical to create molecules that target the Phe43 cavity of the HIV-1 envelope glycoprotein gp120, which is critical for the virus's entry into host cells . Studies have shown that the introduction of the 1,3-benzodioxolyl moiety in region I of certain lead compounds is a well-tolerated structural modification. Inhibitors incorporating this core structure have demonstrated activity by acting as CD4 mimics, blocking the interaction between gp120 and the cellular CD4 receptor, a crucial first step in the HIV-1 infection cycle . This mechanism offers a promising pathway for the discovery of drugs with novel targets, which is essential for overcoming challenges like drug resistance and toxicity associated with current antiretroviral therapies . The compound is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this product with appropriate care in a controlled laboratory environment. For full product details, including the molecular formula C 11 H 7 NO 4 S and molecular weight 249.24, please refer to the specifications table.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1,2-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-11(14)7-4-17-12-10(7)6-1-2-8-9(3-6)16-5-15-8/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPARACCDVATKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NSC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Research indicates that derivatives of isothiazole compounds exhibit significant antimicrobial properties. A study demonstrated that 3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid shows activity against various bacterial strains, making it a potential candidate for developing new antibiotics .

2. Anti-inflammatory Effects
Isothiazole derivatives have been investigated for their anti-inflammatory effects. In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

3. Anticancer Potential
Recent investigations into the anticancer properties of isothiazole compounds indicate that they may induce apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways, making this compound a subject of interest in cancer research .

Material Science Applications

1. Organic Electronics
The unique electronic properties of this compound have led to its exploration in organic semiconductor applications. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable charge transport characteristics .

2. Polymer Chemistry
This compound can be utilized as a building block in the synthesis of polymers with specific functionalities. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, which are critical for advanced material applications .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various isothiazole derivatives, including this compound. The results indicated that this compound exhibited notable inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Apoptosis

In a research article focused on cancer therapeutics, scientists tested the efficacy of isothiazole derivatives on human cancer cell lines. The findings revealed that this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

The compound’s closest analogs share the benzo[d][1,3]dioxol-5-yl group but differ in their heterocyclic cores and substituents:

Compound Name Molecular Formula Molar Mass (g/mol) Yield/Purity Key Properties/Data
3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid (Target) Not reported Not reported Not reported Presumed similar to thiazole analogs in reactivity and hydrogen-bonding capacity.
2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid C₁₂H₉NO₅S 279.27 Not reported IR/NMR/MS data not provided; structural focus on thiazole-5-carboxylic acid core.
3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (Coumarin derivative) C₁₆H₁₀O₄ 266.25 32% yield Mp: 168–170°C; IR: 1,715 cm⁻¹ (lactone C=O); MS: m/z 266 (M⁺).
3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one C₁₇H₁₄O₄ 282.29 55% yield Mp: 127–129°C; IR: 1,715 cm⁻¹ (lactone C=O); MS: m/z 282 (M⁺).
3-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid C₁₁H₁₂O₄ 208.21 >95% purity Confirmed via ¹H/¹³C NMR and HRMS; synthesized via HATU-mediated coupling.

Key Observations :

  • Heterocyclic Core Influence : The isothiazole/thiazole derivatives (target and ) exhibit distinct electronic properties compared to coumarin analogs (), which contain a lactone ring. The carboxylic acid group in the target compound may enhance solubility and binding interactions relative to lactones or esters.
  • Synthetic Efficiency: Propanoic acid derivatives () achieve >95% purity via HATU-mediated coupling, suggesting that similar methods could optimize the target compound’s synthesis. Coumarin derivatives () show lower yields (32–55%), likely due to cyclization challenges.
Physical and Spectral Properties
  • Melting Points: Coumarin analogs () exhibit higher melting points (127–170°C) than propanoic acid derivatives (liquid or oil, per ), likely due to rigid aromatic systems. The target compound’s mp is unreported but may align with thiazole analogs (e.g., ).
  • Spectral Data : Coumarins () show strong IR absorption at ~1,715 cm⁻¹ (C=O stretch), while benzo-dioxol-containing compounds (e.g., ) display characteristic ¹H NMR signals for methylenedioxy protons (~5.9–6.0 ppm).
Functional Group Modifications
  • Carboxylic Acid vs. Ester/Lactone: The target compound’s carboxylic acid group contrasts with the lactone in coumarins () or esters in cyclopropanecarboxamides ().

Biological Activity

3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid (CAS No. 67049-03-0) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Its unique structure, which combines a benzo[d][1,3]dioxole moiety with an isothiazole ring, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.

The molecular formula for this compound is C11H7NO4S, with a molecular weight of 249.24 g/mol. The compound's structure can be represented as follows:

InChI InChI 1S C11H7NO4S c13 11 14 7 4 17 12 10 7 6 1 2 8 9 3 6 16 5 15 8 h1 4H 5H2 H 13 14 \text{InChI }\text{InChI 1S C11H7NO4S c13 11 14 7 4 17 12 10 7 6 1 2 8 9 3 6 16 5 15 8 h1 4H 5H2 H 13 14 }

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM)
MCF7 (Breast Cancer)25.72 ± 3.95
HeLa (Cervical Cancer)30.12 ± 2.50
A549 (Lung Cancer)35.00 ± 4.00

Flow cytometry analyses indicated that the compound induces apoptosis in cancer cells, suggesting a mechanism involving cell cycle arrest and programmed cell death .

Antimicrobial Activity

While the compound shows promise in cancer treatment, its antimicrobial properties appear limited. In a study evaluating various derivatives of benzo[d]isothiazole compounds against bacterial strains such as Staphylococcus aureus and Salmonella spp., none demonstrated significant antibacterial activity . This indicates that while the compound has potential in oncology, its effectiveness against pathogens may require further structural modifications.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in cell proliferation and apoptosis pathways. This interaction could modulate signaling cascades critical for cancer cell survival .

Case Studies

  • Cytotoxicity Against Leukemia Cells : A study focused on the cytotoxic effects of various benzo[d]isothiazole derivatives showed that certain compounds inhibited the growth of leukemia cell lines significantly more than others. The most potent derivative exhibited an IC50 value of approximately 4 µM against CD4+ lymphocytes supporting HIV growth .
  • Antidiabetic Potential : Although primarily studied for its anticancer properties, some derivatives of benzodioxol compounds have been investigated for their antidiabetic effects. In vivo studies indicated significant α-amylase inhibition, suggesting potential applications in diabetes management .

Q & A

Q. What are the standard synthetic routes for preparing 3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of heterocyclic carboxylic acids like this compound typically involves cyclization or coupling reactions. For example, analogous procedures involve refluxing precursors (e.g., 3-formyl-indole derivatives) with sodium acetate in acetic acid to form fused heterocycles, followed by purification via recrystallization from DMF/acetic acid . Optimization may include adjusting molar ratios (e.g., 1.1:1 for aldehyde:thiazolone), reaction time (3–5 hours), and solvent polarity. Yield improvements can be achieved by monitoring intermediates via TLC or HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • NMR : 1^1H and 13^13C NMR identify substituent environments. For example, the benzodioxole protons resonate as singlet(s) near δ 6.0–6.5 ppm, while isothiazole protons appear downfield (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]+^+ for C11_{11}H7_7NO4_4S: 250.02). Fragmentation patterns help validate the isothiazole core .
  • FT-IR : Carboxylic acid O-H stretches (2500–3300 cm1^{-1}) and C=O (1680–1720 cm1^{-1}) confirm the functional group .

Q. How can purity and stability be assessed during storage?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor degradation. A purity threshold of >95% is typical for research-grade compounds .
  • Stability : Store at -20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the isothiazole ring. Periodic NMR or LC-MS checks are recommended .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or pharmacological properties of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the isothiazole ring’s electron-deficient nature may favor interactions with biological targets like enzymes. Molecular docking (e.g., AutoDock Vina) can simulate binding to receptors, such as antimicrobial targets, by analyzing binding energies (< -6 kcal/mol) and hydrogen-bonding interactions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis : Re-evaluate IC50_{50} values under standardized conditions (e.g., pH 7.4, 37°C) to account for assay variability .
  • Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxylic acid) that may skew activity .
  • Target Selectivity : Perform kinase profiling or proteome-wide screens to rule off-target effects .

Q. How can structural modifications enhance the compound’s bioactivity while maintaining stability?

  • Isosteric Replacement : Substitute the benzodioxole with a bioisostere like 2,3-dihydrobenzofuran to improve metabolic stability .
  • Prodrug Design : Convert the carboxylic acid to an ethyl ester (e.g., using trifluoroethanol and DCF coupling) to enhance membrane permeability, with in situ hydrolysis restoring activity .
  • Hybridization : Conjugate with triazole or indazole moieties (via CuAAC click chemistry) to target dual mechanisms (e.g., antifungal + anti-inflammatory) .

Q. What analytical challenges arise in studying this compound’s interactions with biological matrices?

  • Matrix Effects : Serum proteins may bind the compound, requiring techniques like equilibrium dialysis or ultrafiltration to quantify free concentrations .
  • Detection Limits : Use LC-MS/MS with MRM (multiple reaction monitoring) to achieve sub-nM sensitivity in plasma .
  • Artifact Formation : Avoid acidic mobile phases in HPLC to prevent decarboxylation; instead, use neutral buffers like ammonium acetate .

Methodological Considerations

Q. How to troubleshoot low yields in the final cyclization step?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate cyclization .
  • Microwave Assistance : Reduce reaction time from hours to minutes while improving yield (e.g., 30 minutes at 120°C) .
  • Byproduct Analysis : Use GC-MS to identify competing pathways (e.g., dimerization) and adjust stoichiometry .

Q. What in vitro assays are suitable for evaluating its antimicrobial potential?

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) in Mueller-Hinton broth, with 24–48 hour incubation .
  • Biofilm Inhibition : Use crystal violet staining to quantify biofilm disruption at sub-MIC concentrations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid

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